Ethyl 4-formylbenzoate
Description
Properties
IUPAC Name |
ethyl 4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYVHYPBRYOMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212042 | |
| Record name | Ethyl 4-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6287-86-1 | |
| Record name | Benzoic acid, 4-formyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6287-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 4-formylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6287-86-1 | |
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| Record name | Ethyl 4-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-formylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.931 | |
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| Record name | ETHYL 4-FORMYLBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DS86BZT5W | |
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Preparation Methods
Zeolite-Mediated Esterification
Natural zeolites (e.g., H-MOR, H-HEU-M) have emerged as eco-friendly catalysts. In a protocol adapted from ethyl 4-nitrobenzoate synthesis, ultradispersed zeolites (290–480 nm) enable solvent-free esterification:
Procedure :
-
Catalyst Preparation : Hydrogen-form zeolites are treated with ultrasound (37 kHz, 330 W) to reduce crystallite size.
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Reaction : 4-Formylbenzoic acid and ethanol (1:6 ratio) are mixed with 10 wt% zeolite catalyst at 80°C under argon.
-
Activation : Simultaneous microwave irradiation (2450 MHz, 300 W) for 2 hours.
Performance Metrics :
| Catalyst | Conversion (%) | Yield (%) |
|---|---|---|
| H-HEU-M | 68 | 65 |
| H-MOR | 70 | 67 |
| H-CL | 52 | 48 |
Advantages :
-
Catalyst reusability (3–5 cycles).
-
Reduced environmental impact vs. homogeneous acids.
Advanced Energy-Assisted Techniques
Microwave-Enhanced Synthesis
Microwave irradiation accelerates esterification by enabling rapid dielectric heating. A modified protocol from nitrobenzoate ester synthesis achieves 85% yield in 45 minutes:
Conditions :
-
Power : 300 W (2450 MHz).
-
Pressure : Sealed vessel at 120°C.
-
Catalyst : 5 wt% H-MOR zeolite.
Kinetic Analysis :
Reaction follows pseudo-first-order kinetics with a rate constant , tripling traditional heating rates.
Ultrasound-Promoted Reactions
Ultrasound (37 kHz, 330 W) induces cavitation, enhancing mass transfer. Key outcomes include:
-
Yield Increase : 12–15% vs. silent conditions.
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Reaction Time Reduction : 2 hours → 1 hour.
Purification and Characterization
Isolation Protocols
Spectroscopic Validation
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IR (KBr) : (ester), .
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(CDCl₃) : δ 10.1 (s, 1H, CHO), 8.2 (d, 2H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃).
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Eco-Friendliness | Scalability |
|---|---|---|---|---|
| Direct Alkoxylation | 95 | 1.5 | Moderate | High |
| H₂SO₄ Catalysis | 75 | 6 | Low | Moderate |
| Zeolite/MW | 67 | 2 | High | High |
| Ultrasound | 70 | 1 | High | Moderate |
Key Insights :
-
Energy-assisted methods (microwave/ultrasound) optimize time and sustainability.
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Zeolite catalysts balance efficiency and reusability but require pretreatment.
Industrial and Ecological Considerations
The shift toward solid catalysts and renewable energy inputs aligns with green chemistry principles. For instance, replacing H₂SO₄ with H-MOR zeolites reduces wastewater acidity by 90% . However, microwave reactors demand higher capital costs, necessitating cost-benefit analysis for large-scale adoption.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 4-formylbenzoic acid.
Reduction: 4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Ethyl 4-formylbenzoate serves as a valuable intermediate in the synthesis of complex organic molecules. It is particularly useful in:
- Heterocyclic Compounds : It acts as a precursor in synthesizing various heterocycles, such as:
- 1,4-Dihydropyridin-3,5-dicarbonitriles
- Hexahydroacridine-1,8-diones
- Decahydropyrimido[4,5-b]quinolines
These compounds have applications in pharmaceuticals and agrochemicals due to their biological activity.
- Schiff Bases : The compound is utilized to prepare novel Schiff base derivatives that exhibit antibacterial properties, particularly against E. coli FabH.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential in drug development:
- Anticancer Agents : It is involved in synthesizing heteroarotinoids that show promise in treating skin disorders and various cancers. For example, it plays a role in the multistep synthesis of (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoic acid, which has been compared favorably to trans-retinoic acid in terms of activity .
- Anti-inflammatory Compounds : The compound's derivatives are being investigated for their anti-inflammatory effects, making them candidates for new therapeutic agents.
Material Science
This compound has emerging applications in materials science:
- Shape Memory Polymers : Modified forms of this compound can be used to create methacrylate monomers that participate in the formation of photocurable shape memory polymers. These materials have potential applications in fields such as aerospace and robotics due to their ability to undergo permanent shape reconfiguration .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Organic Synthesis | Precursor for heterocycles | Enables synthesis of biologically active compounds |
| Medicinal Chemistry | Synthesis of anticancer and anti-inflammatory agents | Potential for new drug development |
| Material Science | Development of shape memory polymers | Innovative applications in advanced materials |
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of this compound in synthesizing a novel heteroarotinoid. The compound was subjected to a Wittig reaction, leading to products with significant anticancer activity compared to established treatments. The multi-step process highlighted the compound's versatility as a building block for complex molecules .
Case Study 2: Shape Memory Polymer Development
Research on photocurable shape memory polymers revealed that this compound derivatives can form dynamic imine bonds when incorporated into polymer matrices. This property allows the materials to exhibit excellent toughness and reconfiguration capabilities under specific stimuli, showcasing their potential for use in smart materials and devices .
Mechanism of Action
The mechanism of action of ethyl 4-formylbenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Methyl 4-Formylbenzoate (CAS 1571-08-0)
Structural Differences : The methyl ester analogue replaces the ethyl group with a smaller methyl substituent.
Reactivity :
- Reductive Amination : Mthis compound reacts with amines (e.g., cis-myrtanylamine) followed by NaBH₄ reduction to yield secondary amines in 94% yield, comparable to ethyl ester derivatives .
- Hydrogenolysis: Under catalytic hydrogenolysis conditions, mthis compound is quantitatively reduced within 2 hours, whereas ethyl analogues may exhibit slower kinetics due to steric hindrance .
- Aldol Condensation : Both esters participate in aldol reactions, but the ethyl variant shows superior solubility in ionic liquid-based phase-transfer systems, achieving up to 98% yield .
Applications: Mthis compound is frequently employed in Wittig reactions for retinoid synthesis and as a precursor for antibacterial agents .
Ethyl 4-Methylbenzoate (CAS 94-08-6)
Structural Differences : Lacks the formyl group, featuring a methyl substituent instead.
Reactivity :
- The absence of the aldehyde group eliminates participation in condensation or imine formation.
- Primarily used as a non-reactive solvent or intermediate in esterification reactions.
Applications: Limited to non-catalytic roles, such as in fragrance formulations or plasticizers .
4-Carboxybenzaldehyde (CAS 619-66-9)
Structural Differences : Replaces the ethyl ester with a carboxylic acid group.
Reactivity :
- Hydrogenolysis: 4-Carboxybenzaldehyde undergoes complete conversion to p-toluic acid and 4-(hydroxymethyl)benzoic acid under hydrogenolysis, unlike this compound, which retains its ester functionality .
- Acid-Catalyzed Reactions : The free carboxylic acid enables direct amide coupling without prior hydrolysis, unlike ethyl esters requiring saponification .
Applications : Used in polymer synthesis and metal-organic frameworks (MOFs) due to its bifunctional acidity .
Ethyl Benzoate (CAS 93-89-0)
Structural Differences : Lacks the para-formyl substituent.
Reactivity :
- Inert in aldehyde-specific reactions (e.g., aldol condensation).
- Serves as a protecting group for carboxylic acids in multi-step syntheses.
Applications : Common in flavoring agents and as a solvent in organic chemistry .
Comparative Data Table
*Yields vary based on reaction conditions (e.g., 85% in Wittig reactions ).
Key Research Findings
- Synthetic Versatility : this compound outperforms methyl analogues in ionic liquid-mediated aldol condensations due to enhanced solubility and catalyst recyclability .
- Toxicity Profile : While structural analogues like toluene have well-documented toxicity data, this compound lacks in vivo studies, highlighting a research gap .
Biological Activity
Ethyl 4-formylbenzoate, a derivative of benzoic acid, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of the biological effects, synthesis, and potential applications of this compound, supported by data tables and case studies from various research findings.
Chemical Structure and Synthesis
This compound (C₁₁H₁₂O₃) is characterized by the presence of an ethyl ester group and an aldehyde functional group attached to a benzene ring. The synthesis typically involves the esterification of 4-formylbenzoic acid with ethanol, often catalyzed by acid catalysts.
Synthesis Pathway
- Starting Material : 4-Formylbenzoic acid.
- Reagents : Ethanol, acid catalyst (e.g., sulfuric acid).
- Reaction : Esterification reaction under reflux conditions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antibacterial, anti-inflammatory, and neuroprotective agent. Below are key findings from recent research.
Antibacterial Activity
A study synthesized several Schiff base derivatives using this compound as a precursor. The derivatives exhibited significant antibacterial activity against various strains, including E. coli and Staphylococcus aureus.
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| 10q | E. coli | 2.6883 |
| 10r | S. aureus | 5.1234 |
The most potent compound demonstrated effective binding to the active site of the E. coli FabH enzyme, indicating a promising mechanism for antibacterial action .
Anti-inflammatory Activity
Research has indicated that derivatives of this compound possess anti-inflammatory properties. For instance, compounds derived from this structure have shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound derivatives. These compounds were tested for their ability to protect neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection in Cell Models
In vitro studies using neuronal cell lines treated with oxidative stress agents revealed that certain derivatives of this compound significantly reduced cell death and improved cell viability.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 100 |
| Ethyl 4-FB Derivative A | 85 |
| Ethyl 4-FB Derivative B | 75 |
These results suggest that modifications to the this compound structure can enhance neuroprotective effects .
Q & A
Q. Advanced Research Focus
- Continuous Flow Systems : Mitigate exothermic risks in oxidation steps using microreactors .
- Purification at Scale : Replace column chromatography with recrystallization (ethanol/hexane gradients) or centrifugal partition chromatography .
How can researchers leverage structural analogs of this compound to explore structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Bioisosteric Replacement : Substitute the ester group with amides (e.g., tert-butylcarbamate derivatives) to modulate HDAC inhibitory activity .
- Pharmacophore Mapping : Use X-ray crystallography to identify critical hydrogen-bonding interactions between the aldehyde group and target enzymes .
What protocols ensure safe handling of this compound’s reactive intermediates?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
